2,2,7-Trimethylchroman-4-amine
Overview
Description
2,2,7-Trimethylchroman-4-amine is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities
Mechanism of Action
Target of Action
Chromanone analogs, which are structurally similar to this compound, have been shown to exhibit a wide range of pharmacological activities . They have been found to target various enzymes and receptors, leading to diverse biological effects .
Mode of Action
Based on the activities of similar compounds, it can be inferred that it interacts with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes would depend on the particular target and the context of the interaction .
Biochemical Pathways
Chromanone analogs have been found to impact a variety of biochemical pathways, leading to a wide range of downstream effects . The exact pathways affected would depend on the specific targets of the compound .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Based on the activities of similar compounds, it can be inferred that it leads to changes in the function of its targets, potentially leading to a variety of biological effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7-Trimethylchroman-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-one with ammonia or an amine source in the presence of a catalyst. The reaction is usually carried out under reflux conditions with solvents like ethanol or methanol to facilitate the formation of the desired amine product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,2,7-Trimethylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methyl groups and the amine group can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2,2,7-Trimethylchroman-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(2,2,4-trimethyl-3,4-dihydro-2H-chromen-4-yl)phenol: Similar structure with a phenol group instead of an amine group.
7-methyl-2H-1-benzopyran-2-one: A chromene derivative with a methyl group at the 7-position.
Uniqueness
2,2,7-Trimethylchroman-4-amine is unique due to the presence of an amine group and three methyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,2,7-trimethyl-3,4-dihydrochromen-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-4-5-9-10(13)7-12(2,3)14-11(9)6-8/h4-6,10H,7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAPEEZAPOLFQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC(O2)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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